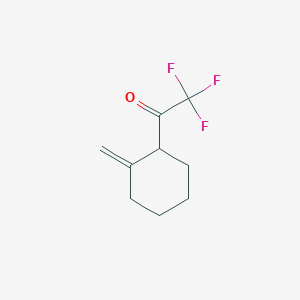
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one, also known as TF-MCH, is a chemical compound that has been gaining attention in the field of scientific research for its potential applications. This compound is a ketone derivative of cyclohexylamine and has a unique chemical structure that makes it an interesting subject for further study. In
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to increase the activity of the sigma-1 receptor, which may lead to an increase in the release of certain neurotransmitters and the modulation of ion channels.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has also been found to modulate the activity of ion channels, which may have implications for the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one also has a unique chemical structure that makes it an interesting subject for further study. However, there are also limitations to its use in lab experiments. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models are not well characterized.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. Another area of interest is the investigation of the effects of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one on different cell types and in vivo models. Additionally, the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression warrant further investigation.
Métodos De Síntesis
The synthesis of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one involves the reaction of 2,2,2-trifluoroacetophenone with 2-methylcyclohexanone in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions and yields 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
163882-74-4 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one |
Fórmula molecular |
C9H11F3O |
Peso molecular |
192.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
Clave InChI |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
SMILES canónico |
C=C1CCCCC1C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



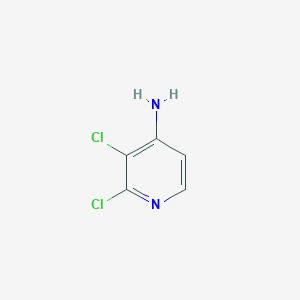
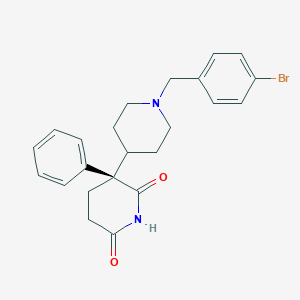
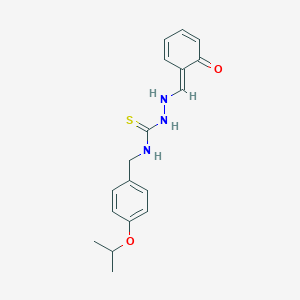
![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)
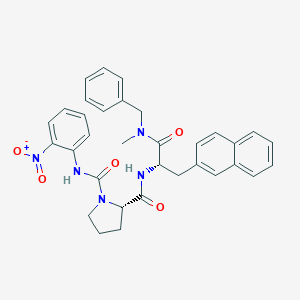
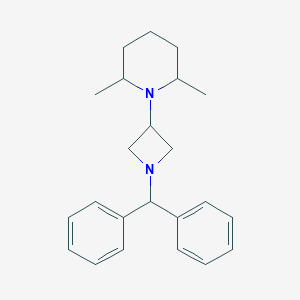
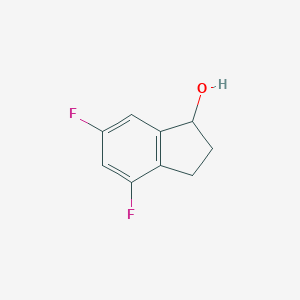
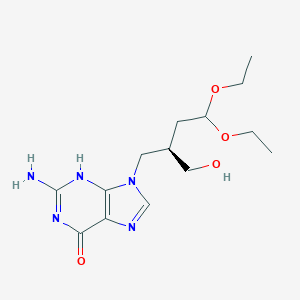
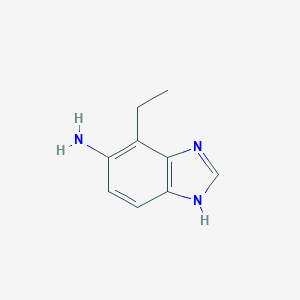
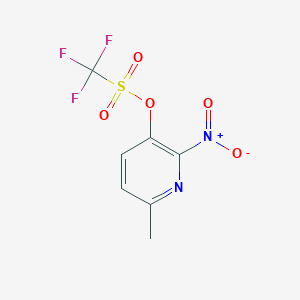
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
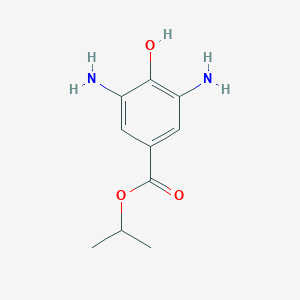
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)